![molecular formula C15H13N5O2 B2865528 3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide CAS No. 886641-85-6](/img/structure/B2865528.png)
3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide
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Overview
Description
“3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide” is a chemical compound with the molecular formula C15H13N5O2 . It is a part of the quinazolinone and quinazoline derivatives, which are known for their wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C15H13N5O2, an average mass of 295.296 Da, and a monoisotopic mass of 295.106934 Da .Scientific Research Applications
Antimicrobial and Antifungal Applications
Benzamide derivatives bearing different bioactive moieties have been synthesized and evaluated for their antimicrobial efficacy. Some compounds exhibited significant antibacterial and antifungal activities, characterized by spectral and elemental analysis, and featured inter and intramolecular hydrogen bonding (Priya et al., 2006). This suggests that similar benzamide compounds, such as 3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide, could also possess antimicrobial properties.
Antidiabetic Potential
Research into benzamide derivatives has led to the identification of compounds with antidiabetic properties. A study on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives found a candidate drug for treating diabetes mellitus (Nomura et al., 1999). This underscores the potential for benzamide derivatives in developing new antidiabetic treatments.
Anticancer and Neuroprotective Activities
Novel benzamide compounds have been explored for their anti-inflammatory, analgesic, and anticancer properties. Some derivatives exhibited COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting potential for cancer treatment (Abu‐Hashem et al., 2020). Additionally, benzamide derivatives have shown selective inhibitory selectivity against histone deacetylase 6 (HDAC6), presenting a promising approach for Alzheimer's disease treatment (Lee et al., 2018).
Mechanism of Action
Target of Action
It is known that tetrazole derivatives, which this compound is a part of, have a wide range of medicinal activity and potential role in biosciences . They have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.
Mode of Action
Tetrazole derivatives are known to exhibit a broad range of biological effects . This suggests that the compound may interact with its targets in a way that triggers various biological responses. The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Given the broad biological activity of tetrazole derivatives , it is likely that this compound could affect multiple pathways. The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.
Result of Action
Given the broad biological activity of tetrazole derivatives , it is likely that this compound could have various effects at the molecular and cellular levels. These effects would depend on the specific targets of the compound and the nature of its interaction with these targets.
properties
IUPAC Name |
3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-13-7-3-5-11(9-13)15(21)16-12-6-2-4-10(8-12)14-17-19-20-18-14/h2-9H,1H3,(H,16,21)(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQWRFDDDZTKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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